molecular formula C8H12ClN3O2 B2461749 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride CAS No. 1357353-51-5

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

Cat. No. B2461749
M. Wt: 217.65
InChI Key: GJMHCCXFOSICSE-UHFFFAOYSA-N
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Description

“5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride” is a chemical compound . It’s part of a class of compounds known as pyrazolopyridines, which are nitrogen-containing heterocycles . These compounds are of significant interest due to their potential bioactive properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of “5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride” can be represented by the SMILES string O=C(O)C1=C(CN(C)CC2)C2=NN1.[H]Cl.[H]O[H] . The InChI representation is 1S/C8H11N3O2.ClH.H2O/c1-11-3-2-6-5(4-11)7(8(12)13)10-9-6;;/h2-4H2,1H3,(H,9,10)(H,12,13);1H;1H2 .

Scientific Research Applications

Tautomerism and Structural Analysis

The compound exhibits interesting tautomerism properties, demonstrating stability in crystalline form but instability in solution. Its behavior during chromatographic purification and attempts at recrystallization or synthesis lead to the formation of a complex mixture of products. Detailed analysis of these products, including structural determination by NMR spectroscopy and X-ray analysis, reveals the intricate chemistry of this compound and its derivatives (Gubaidullin et al., 2014).

Molecular Conformations and Hydrogen Bonding

The compound and its closely related derivatives display distinct molecular conformations and hydrogen bonding patterns, which are pivotal in understanding their chemical behavior. Studies reveal how the reduced pyridine ring adopts specific conformations, and how molecules are linked through various hydrogen bonding interactions. This information is crucial for applications that rely on precise molecular interactions and structural stability (Sagar et al., 2017).

Applications in Corrosion Inhibition

Derivatives of the compound have been synthesized and investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. This research is particularly relevant in industrial applications where corrosion resistance is of paramount importance. The effectiveness of these derivatives as corrosion inhibitors is analyzed using various techniques, offering insights into the compound's potential industrial applications (Dandia et al., 2013).

Vibrational Spectra and Structural Insights

Further research into the vibrational spectra and structural details of the compound and its derivatives provides deeper understanding of its chemical behavior. Through techniques like FT-IR and FT-Raman spectroscopy, combined with theoretical calculations, researchers have elucidated the structural characteristics, tautomeric forms, and relative stability of these compounds, contributing to a comprehensive understanding of their chemical properties (Bahgat et al., 2009).

properties

IUPAC Name

5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-11-3-2-6-5(4-11)7(8(12)13)10-9-6;/h2-4H2,1H3,(H,9,10)(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFRTXKDLIDNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=NN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

CAS RN

1357353-51-5
Record name 5-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
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